molecular formula C30H44O7 B13075481 Kadcoccilactone A

Kadcoccilactone A

Cat. No.: B13075481
M. Wt: 516.7 g/mol
InChI Key: SHJXIADUURYPSM-LISQSKDTSA-N
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Description

Kadcoccilactone A is a triterpenoid compound primarily isolated from Kadsura coccinea (commonly known as "Black Tiger"), a plant renowned for its diverse secondary metabolites, particularly lanostane-type triterpenoids . Structurally, it belongs to the cycloartane triterpenoid subclass, characterized by a highly oxidized and rearranged carbon skeleton. This compound has been identified as a seed-specific metabolite, showing the highest accumulation in the seeds of K. coccinea compared to other tissues (e.g., pulp, peel, or roots) . Its molecular formula is C30H34O7, as confirmed by mass spectrometry and NMR analysis .

Pharmacologically, this compound exhibits significant bioactivities, including anti-inflammatory, anti-tumor, anti-proliferative, and wound-healing properties . These activities are attributed to its unique structural features, such as hydroxylation patterns and lactone ring formation. Notably, its synthesis and stereochemical configuration have been explored in recent studies, including formal syntheses presented at international conferences .

Properties

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

IUPAC Name

(1S,3R,7R,10S,13S,14S,17R,18S)-1,17-dihydroxy-9,9,14,18-tetramethyl-17-[(1R)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one

InChI

InChI=1S/C30H44O7/c1-17-7-8-19(35-24(17)32)18(2)30(34)14-11-26(5)21-10-9-20-25(3,4)36-22-15-23(31)37-29(20,22)16-28(21,33)13-12-27(26,30)6/h7,18-22,33-34H,8-16H2,1-6H3/t18-,19+,20+,21+,22-,26+,27+,28+,29-,30-/m1/s1

InChI Key

SHJXIADUURYPSM-LISQSKDTSA-N

Isomeric SMILES

CC1=CC[C@H](OC1=O)[C@@H](C)[C@@]2(CC[C@@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)C)O

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2(CCC3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Source Plant Tissue Specificity Key Bioactivities Structural Class
This compound C30H34O7 K. coccinea Seed (highest) Anti-inflammatory Oxidized cycloartane
Kadcoccilactone Q C30H42O6 K. coccinea Ubiquitous Anti-HIV Seco-cycloartane
Kadcoccilactone R C30H38O6 K. coccinea roots Roots Not reported Lanostane derivative
Kadcoccilactone M C30H34O7 K. coccinea stems Stems Anti-proliferative Cycloartane lactone
Schisanlactone E C30H42O5 K. longipedunculata Stems Cytotoxic Seco-cycloartane
Rrenchanglactone A C30H42O6 K. renchangiana Stems Anti-tumor Cycloartane alkaloid

Key Observations :

Structural Complexity : this compound and M share identical molecular formulas but differ in hydroxylation sites, influencing their bioactivity profiles .

Tissue Specificity : Unlike Kadcoccilactone Q and U, which are distributed across multiple tissues, this compound is seed-specific, suggesting a role in seed defense mechanisms .

Anti-HIV Activity : Kadcoccilactone Q and Schisanlactone E exhibit anti-HIV activity (EC50 = 8.79–1.09 μg/mL) , while this compound lacks reported antiviral effects.

Metabolic Distribution in K. coccinea

A metabolomics study revealed distinct accumulation patterns in fruit tissues:

Tissue Total Triterpenoids This compound Abundance Dominant Analogues
Seed 14 12.903 (highest) This compound, Q, U
Peel 30 Not detected Kadcoccitone C, Madasiatic acid
Pulp 28 Not detected Kadangustin I, Eicosadienoic acid

This tissue-specific enrichment correlates with ecological roles; for example, seed-specific triterpenoids like this compound may protect against herbivory .

Pharmacological Comparison

  • Anti-Tumor Activity : this compound and Rrenchanglactone A both inhibit tumor cell proliferation, but the latter shows higher potency (IC50 = 0.0236 μM) due to its alkaloid moiety .
  • Anti-Inflammatory Action : this compound and M share mechanisms involving NF-κB pathway inhibition, but Kadcoccilactone M is more abundant in stems .

Q & A

Q. Where is Kadcoccilactone A naturally found, and how can its presence be validated in plant tissues?

this compound is a triterpene exclusively detected in the roots of Kadsura coccinea (黑老虎) and absent in leaves or stems. Its identification relies on ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), with specific ion pairs (e.g., [M-H]⁻ at m/z 515.3) and retention times for validation . Tissue-specific extraction protocols should prioritize root samples, followed by metabolite profiling to confirm its presence.

Q. What analytical methods are recommended for quantifying this compound in complex plant matrices?

UPLC-MS/MS is the gold standard for quantification, utilizing multiple reaction monitoring (MRM) modes to enhance specificity. For example, this compound in K. coccinea roots was quantified at 12.903 × 10⁶ abundance units, validated against reference standards . Method validation should include calibration curves, limits of detection (LOD), and recovery rates to ensure reproducibility across batches.

Q. What pharmacological activities are hypothesized for this compound based on structural analogs?

As a triterpene, this compound is structurally related to compounds like schisphendilactones and kadlongilactones, which exhibit anti-HIV and anti-inflammatory properties . Computational docking studies or in vitro assays targeting viral proteases or cytokine pathways (e.g., NF-κB inhibition) are recommended to explore its bioactivity.

Advanced Research Questions

Q. What challenges arise in the chemical synthesis of this compound, and how can stereochemical fidelity be ensured?

Total synthesis requires addressing complex stereochemistry, particularly in constructing its polycyclic framework. A 2019 conference report highlighted tandem oxidation/cycloaddition strategies for related triterpenes . Chiral auxiliaries or asymmetric catalysis may mitigate racemization risks, while nuclear magnetic resonance (NMR) and X-ray crystallography are critical for verifying stereochemical outcomes.

Q. How does the abundance of this compound vary across plant growth stages or environmental conditions?

Root-specific accumulation (12.903 × 10⁶ units) suggests biosynthetic enzymes are localized in root tissues . Longitudinal metabolomic studies under controlled stressors (e.g., drought, nutrient deprivation) can elucidate environmental modulation. Transcriptomic analysis of root-specific genes (e.g., oxidosqualene cyclases) may identify regulatory pathways.

Q. What structure-activity relationships (SAR) exist among Kadcoccilactone derivatives, and how can they guide drug discovery?

Kadcoccilactones D and G exhibit insecticidal activity via RyR receptor binding , suggesting that lactone ring modifications in this compound could enhance target affinity. Comparative molecular field analysis (CoMFA) or fragment-based drug design (FBDD) can prioritize functional group substitutions for potency optimization.

Q. How can metabolomic approaches clarify the biosynthetic pathway of this compound?

Stable isotope labeling (e.g., ¹³C-mevalonate) coupled with time-course metabolomics can trace precursor incorporation. Co-expression analysis of transcriptomic and metabolomic datasets may identify candidate genes (e.g., cytochrome P450s) involved in oxidation steps .

Q. What strategies ensure high purity during isolation of this compound from plant extracts?

Multi-step chromatography (e.g., silica gel, preparative HPLC) with polarity-gradient elution is essential. Purity validation requires ≥95% homogeneity confirmed via HPLC-UV/ELSD and ¹H/¹³C NMR spectroscopy, as per IUPAC guidelines .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies may stem from extract impurities or assay variability. Reproducibility requires standardized protocols (e.g., Cell Counting Kit-8 for cytotoxicity) and inclusion of positive controls (e.g., betulinic acid for triterpene bioactivity) . Meta-analyses of independent studies can resolve conflicting results.

Q. What experimental designs improve the bioavailability of this compound in in vivo studies?

Structural derivatization (e.g., glycosylation, liposomal encapsulation) enhances solubility and absorption. Pharmacokinetic studies in rodent models should measure plasma half-life and tissue distribution using LC-MS/MS, while nanoformulations may improve blood-brain barrier penetration for neuroactivity assays .

Methodological Notes

  • Data Validation : Ensure UPLC-MS/MS parameters (e.g., collision energy, ion source temperature) are consistent across studies to enable cross-lab comparisons .
  • Synthetic Reproducibility : Document reaction conditions (e.g., solvent, catalyst loading) in supplementary materials to facilitate replication .
  • Ethical Compliance : Adhere to Nagoya Protocol guidelines for plant material sourcing and intellectual property rights .

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